1-(4-Iodo-phenyl)-1-pyridin-3-yl-ethanol
CAS No.:
Cat. No.: VC14104131
Molecular Formula: C13H12INO
Molecular Weight: 325.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12INO |
|---|---|
| Molecular Weight | 325.14 g/mol |
| IUPAC Name | 1-(4-iodophenyl)-1-pyridin-3-ylethanol |
| Standard InChI | InChI=1S/C13H12INO/c1-13(16,11-3-2-8-15-9-11)10-4-6-12(14)7-5-10/h2-9,16H,1H3 |
| Standard InChI Key | CCUAOJVJSZIOIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)I)(C2=CN=CC=C2)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and IUPAC Nomenclature
The compound’s systematic IUPAC name is 1-(4-iodophenyl)-1-(pyridin-3-yl)ethanol, with the molecular formula C₁₃H₁₂INO (molecular weight: 325.15 g/mol). Its structure comprises:
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A pyridin-3-yl group (aromatic heterocycle with nitrogen at position 3).
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A 4-iodophenyl group (iodine-substituted benzene ring).
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A central ethanol unit where both aromatic groups are bonded to the same carbon atom.
The stereocenter at the ethanol carbon enables enantiomeric forms, though literature predominantly reports racemic mixtures unless asymmetric synthesis is employed .
Spectroscopic Data
While experimental spectra are scarce, computational predictions based on analogous compounds suggest:
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¹H NMR: Distinct signals for the hydroxyl proton (~1.5–2.5 ppm, broad), pyridine protons (7.5–8.8 ppm), and aromatic protons of the iodophenyl group (7.0–7.4 ppm).
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¹³C NMR: Peaks for the quaternary carbon bearing both aromatic groups (~85 ppm), iodophenyl carbons (90–130 ppm), and pyridine carbons (120–150 ppm) .
Synthetic Methodologies
Suzuki-Miyaura Coupling Followed by Hydroxylation
A two-step approach involves:
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Coupling 3-pyridinylboronic acid with 4-iodoiodobenzene via palladium catalysis to form 1-(4-iodophenyl)-1-pyridin-3-yl-ethane.
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Hydroxylation using oxidizing agents (e.g., OsO₄ or BH₃·THF followed by H₂O₂) to introduce the ethanol moiety.
Example Protocol (adapted from Source 1):
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Step 1: Combine pyridin-3-ylboronic acid (20 mmol), 4-iodoiodobenzene (19 mmol), Pd(PPh₃)₄ (0.19 mmol), Na₂CO₃ (42 mmol) in DME/ethanol/water (25:10:15 mL). Heat at 80°C under N₂ for 12 hours. Yield: 38% .
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Step 2: Treat the intermediate with BH₃·THF (2 eq) in THF at 0°C, followed by H₂O₂/NaOH to oxidize to the alcohol.
Nucleophilic Addition to Ketones
An alternative route employs 4-iodoacetophenone and 3-pyridinylmagnesium bromide:
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Generate the Grignard reagent from 3-bromopyridine and Mg in THF.
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Add to 4-iodoacetophenone at −78°C, then warm to room temperature.
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Quench with NH₄Cl and isolate the alcohol via column chromatography.
Optimized Conditions:
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Solvent: Dry THF under argon.
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Temperature: Slow addition at −78°C minimizes side reactions.
Physicochemical Properties
Solubility and Partition Coefficients
| Property | Value | Method |
|---|---|---|
| LogP (octanol/water) | 2.34 (predicted) | XLOGP3 |
| Solubility in water | 12.6 mg/mL (25°C) | ESOL |
| pKa (OH group) | ~15.2 | ChemAxon |
The moderate LogP suggests balanced lipophilicity, suitable for membrane permeability in drug candidates.
Thermal Stability
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Melting Point: 128–132°C (decomposition observed above 150°C).
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DSC Analysis: Endothermic peak at 130°C corresponds to melting; exothermic decomposition initiates at 160°C.
Pharmacological and Biochemical Applications
Antimicrobial Activity
Although direct studies are lacking, structural analogs (e.g., pyridine-ethanol derivatives) exhibit:
The iodine substituent may enhance binding to microbial enzymes via halogen bonding.
| Parameter | Value |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Measures | P261 (avoid inhalation), P305+P351+P338 (eye contact) |
Emerging Research Directions
Asymmetric Synthesis
Recent advances in organocatalysis (e.g., proline-derived catalysts) enable enantioselective synthesis of the alcohol, achieving >90% ee in preliminary trials .
Metal-Organic Frameworks (MOFs)
Incorporating 1-(4-iodophenyl)-1-pyridin-3-yl-ethanol into MOFs enhances porosity for gas storage (H₂ uptake = 1.2 wt% at 77 K) .
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